molecular formula C35H36N4O3S3 B2558067 N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 524695-27-0

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2558067
CAS No.: 524695-27-0
M. Wt: 656.88
InChI Key: LWKNNTYVYWHZKU-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a potent and selective ATP-competitive inhibitor of Src family kinases (SFKs), which are key signaling proteins implicated in cell proliferation, survival, adhesion, and migration. This benzothiazole-thienopyridine hybrid compound was specifically designed to target aberrant SFK signaling pathways, making it a valuable chemical probe for oncological research. Its mechanism involves binding to the kinase domain of Src, thereby inhibiting its autophosphorylation and subsequent downstream signaling through pathways like STAT3, FAK, and MAPK. Research applications are primarily focused on investigating the role of Src in various cancers, including breast, colon, and pancreatic cancer, both in vitro and in vivo. Studies using this inhibitor can elucidate mechanisms of tumor growth, metastasis, and angiogenesis, and it may also be used in combination therapy studies to overcome drug resistance. The compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use. [Source: https://patents.google.com/patent/US20140088057A1/en?oq=US+20140088057+A1]

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36N4O3S3/c1-23-18-24(2)20-39(19-23)45(41,42)27-14-12-26(13-15-27)33(40)37-35-32(34-36-29-10-6-7-11-30(29)43-34)28-16-17-38(22-31(28)44-35)21-25-8-4-3-5-9-25/h3-15,23-24H,16-22H2,1-2H3,(H,37,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKNNTYVYWHZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C6=NC7=CC=CC=C7S6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

The compound's molecular formula is C₃₆H₄₀N₄O₃S₃ with a molecular weight of 672.92 g/mol. It features a unique structure incorporating multiple heterocyclic rings that contribute to its biological properties.

PropertyValue
Molecular FormulaC₃₆H₄₀N₄O₃S₃
Molecular Weight672.92 g/mol
Purity≥95%

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it exhibits significant inhibition of apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme involved in DNA repair mechanisms. Inhibition of APE1 can potentiate the effects of DNA-damaging agents like methylmethane sulfonate and temozolomide, making it a candidate for cancer therapy .

Anticancer Properties

Studies have demonstrated that this compound exhibits potent cytotoxicity against various cancer cell lines. The compound has shown low micromolar activity against purified APE1 and in whole-cell assays using HeLa cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the compound's structure can significantly influence its biological activity. For instance, altering the substituents on the benzamide moiety or the piperidine ring can enhance its potency against APE1 and improve selectivity towards cancer cells .

Case Studies

  • Inhibitory Effects on APE1 :
    • A study reported that compounds similar to N-(3-(benzo[d]thiazol-2-yl)-6-benzyl...) displayed single-digit micromolar inhibition of APE1 and enhanced the cytotoxicity of alkylating agents in HeLa cells .
  • Pharmacokinetics :
    • Animal studies indicated favorable pharmacokinetic profiles with good plasma and brain exposure following intraperitoneal administration at doses of 30 mg/kg in mice . This suggests potential for effective delivery across the blood-brain barrier.

Scientific Research Applications

The compound N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a complex organic molecule with significant potential in various scientific research applications. This article explores its chemical properties, synthesis methods, and diverse applications in medicinal chemistry and materials science.

Structure and Composition

The molecular formula of the compound is C36H40N4O3S3C_{36}H_{40}N_{4}O_{3}S_{3}, with a molecular weight of 672.92 g/mol. The structure incorporates multiple heterocyclic rings, including benzo[d]thiazole and thieno[2,3-c]pyridine, contributing to its unique biological activities and potential applications in drug development.

Reactivity

The compound exhibits reactivity typical of heterocyclic compounds, primarily involving nucleophilic substitutions and coupling reactions. The presence of functional groups such as amides and heteroatoms allows for various chemical transformations essential for developing analogs with enhanced biological activity or improved pharmacokinetic properties.

Medicinal Chemistry

The compound has shown promise in several areas of medicinal chemistry:

  • Anticancer Activity : Research indicates that it may inhibit cancer cell proliferation through mechanisms involving interaction with DNA or cellular membranes.
  • Antimicrobial Properties : It exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics.
  • Neuroprotective Effects : There are indications that it may protect neuronal cells from oxidative stress and apoptosis.

Materials Science

In materials science, the compound's unique structural features allow it to be explored for:

  • Organic Electronics : Its electronic properties could be harnessed in organic light-emitting diodes (OLEDs) or organic photovoltaic devices.
  • Polymer Composites : The compound can be integrated into polymer matrices to enhance mechanical properties or introduce specific functionalities.

Case Studies

Several studies have documented the biological activities of this compound:

  • Study on Anticancer Mechanisms :
    • A study demonstrated that the compound significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells through mitochondrial pathways.
  • Antimicrobial Efficacy Assessment :
    • Another research project evaluated its effectiveness against resistant bacterial strains, finding that it outperformed several conventional antibiotics in vitro.
  • Neuroprotective Study :
    • Research highlighted its ability to mitigate neuroinflammation in animal models of neurodegenerative diseases, suggesting potential therapeutic uses in conditions like Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The closest structural analog is N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (compound 3, ), which shares the benzo[d]thiazole-tetrahydrothienopyridine backbone but differs in two critical regions:

Position 6 : Benzyl (target) vs. isopropyl (compound 3).

Position 4 : 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide (target) vs. acetamide (compound 3).

Table 1: Structural and Functional Comparison

Feature Target Compound Compound 3
Position 6 Substituent Benzyl (aromatic, bulky) Isopropyl (aliphatic, less bulky)
Position 4 Substituent Sulfonyl benzamide with 3,5-dimethylpiperidine (polar, H-bond donor/acceptor) Acetamide (smaller, moderate polarity)
Reported Bioactivity Not explicitly provided APE1 inhibition (IC50 ~10 µM); enhances alkylating agent cytotoxicity
Pharmacokinetics Hypothetical: Increased lipophilicity may improve brain exposure Demonstrated high plasma/brain exposure in mice

Implications of Substituent Modifications

  • Benzyl vs. Isopropyl : The aromatic benzyl group in the target compound likely increases lipophilicity compared to the aliphatic isopropyl group in compound 3. This could enhance blood-brain barrier penetration but may reduce aqueous solubility .
  • Sulfonyl Benzamide vs. The 3,5-dimethylpiperidine moiety may further optimize pharmacokinetics by balancing solubility and membrane permeability .

Supporting Methodologies

  • Structural Analysis : Techniques like X-ray crystallography (using SHELX software ) and NMR (as applied in ) are critical for elucidating substituent effects on conformational stability and intermolecular interactions.
  • SAR Studies: highlights that even minor substituent changes (e.g., isopropyl to benzyl) can significantly alter bioactivity and pharmacokinetics, underscoring the importance of systematic structural optimization .

Q & A

Q. What are the recommended synthetic routes and purification methods for this compound?

The synthesis involves three critical steps:

  • Core formation : Construction of the tetrahydrothieno[2,3-c]pyridine scaffold via cyclization reactions, often using microwave-assisted techniques to improve yield .
  • Benzothiazole coupling : Introduction of the benzo[d]thiazol-2-yl group via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .
  • Sulfonylation : Reaction with 3,5-dimethylpiperidin-1-yl sulfonyl chloride under basic conditions (e.g., pyridine or DMAP) . Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) followed by recrystallization (ethanol/water mixtures) is standard. Purity is validated by HPLC (>95%) and elemental analysis .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • 1H/13C NMR : Key signals include the benzothiazole proton (δ 8.1–8.3 ppm), tetrahydrothieno-pyridine methylene groups (δ 2.5–3.5 ppm), and sulfonamide NH (δ 10.2 ppm) .
  • IR : Stretching vibrations for sulfonyl groups (1150–1350 cm⁻¹) and benzothiazole C=N (1600 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 648.2) .

Q. How is initial biological activity screening conducted for this compound?

  • In vitro enzymatic assays : APE1 endonuclease inhibition is tested using fluorescence-based assays (e.g., cleavage of AP-site-containing oligonucleotides), with IC50 values calculated from dose-response curves .
  • Cellular assays : HeLa cell lysates or murine models evaluate sensitization to alkylating agents (e.g., methyl methanesulfonate). EC50 values are determined via MTT assays .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of APE1 inhibitory activity?

  • Substituent analysis : Compare analogues with varying substituents (e.g., benzyl vs. isopropyl at the tetrahydrothieno-pyridine position). For example:
SubstituentIC50 (APE1)EC50 (HeLa)
Benzyl12 µM8 µM
Isopropyl18 µM15 µM
Data from suggest bulkier groups (e.g., benzyl) enhance cellular penetration.
  • Computational modeling : Docking studies (AutoDock Vina) identify key interactions with APE1’s active site, such as hydrogen bonding with Arg177 and hydrophobic packing with Phe266 .

Q. How to resolve contradictions in APE1 inhibition data across studies?

  • Assay variability : Discrepancies may arise from differences in substrate design (e.g., oligonucleotide length) or detection methods (fluorescence vs. gel electrophoresis) .
  • Cellular context : APE1’s role in base excision repair (BER) varies by cell type; murine fibroblasts may show lower sensitivity than HeLa cells due to compensatory pathways .
  • Compound stability : Degradation in cell culture media (e.g., pH-dependent hydrolysis of the sulfonamide group) can reduce apparent activity. LC-MS stability studies are recommended .

Q. What strategies improve in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profiles?

  • Plasma/brain exposure : In rodent studies, intraperitoneal administration achieves plasma Cmax = 1.2 µg/mL (tmax = 2 hr) and brain-to-plasma ratio of 0.6, suggesting moderate blood-brain barrier penetration .
  • Metabolite identification : Liver microsome assays reveal primary metabolites via CYP3A4-mediated oxidation of the piperidine ring. Deuterated analogues may reduce metabolic clearance .

Q. How to address crystallization challenges for X-ray diffraction studies?

  • Crystallization conditions : Optimize solvent systems (e.g., DMSO/water diffusion) and use additives (e.g., glycerol) to stabilize crystal lattices.
  • Data refinement : SHELXL-2018 resolves twinning issues common in sulfonamide-containing compounds. R-factors < 0.05 are achievable with high-resolution (<1.0 Å) data .

Methodological Considerations

  • Statistical design of experiments (DoE) : Use response surface methodology (e.g., Central Composite Design) to optimize reaction parameters (temperature, catalyst loading) during synthesis .
  • Data validation : Cross-validate biological activity with orthogonal assays (e.g., isothermal titration calorimetry for binding affinity) to minimize false positives .

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